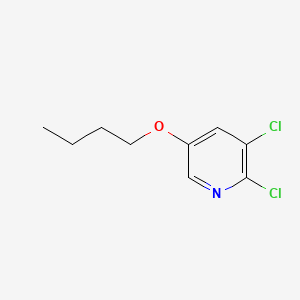

![molecular formula C7H4BrIN2 B572159 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine CAS No. 1260879-70-6](/img/structure/B572159.png)

4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

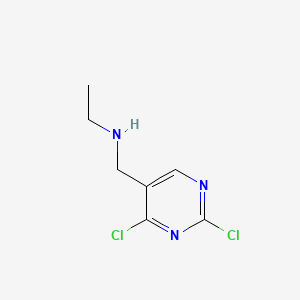

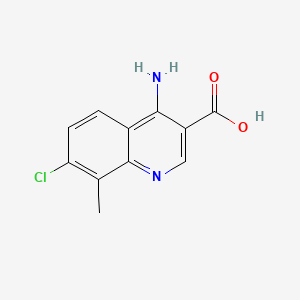

“4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the molecular formula C7H5BrIN2. It is a solid substance with a molecular weight of 197.04 . It is also known as 4-Bromo-7-azaindole .

Synthesis Analysis

While specific synthesis methods for “4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine” were not found in the search results, functionalization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) has been studied to provide new compounds directing toward agrochemicals and/or functional materials .Molecular Structure Analysis

The molecular structure of “4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine” consists of a pyrrolo[2,3-B]pyridine core with bromine and iodine substituents .Physical And Chemical Properties Analysis

“4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine” is a solid substance with a molecular weight of 197.04 .Scientific Research Applications

FGFR Inhibition

4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine: has been investigated as a potent inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal activation of the FGFR signaling pathway is associated with various cancers, including breast, lung, prostate, bladder, and liver cancers. Targeting FGFRs represents a promising strategy for cancer therapy . Specifically, compound 4h demonstrated potent FGFR inhibitory activity against FGFR1, 2, and 3, making it a potential lead compound for further optimization. In vitro studies also showed inhibition of breast cancer cell proliferation and migration by 4h .

Aurora B/C Kinase Inhibition

4-Bromo-2-iodo-1-(phenylsulfonyl)pyrrolo[2,3-B]pyridine was used in the discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. This kinase plays a crucial role in cell division and has implications in cancer treatment .

Synthetic Chemistry and Drug Development

Researchers have explored the synthesis of 1H-pyrrolo[2,3-B]pyridine derivatives as hinge binders for FGFR inhibitors. By utilizing structure-based design strategies, they aim to create concise and novel chemotypes with potential therapeutic applications .

Heterocyclic Compound Libraries

The compound belongs to the pyrazolo[3,4-b]pyridine family, which includes over 300,000 reported derivatives. These compounds exhibit diverse biological activities and are included in numerous patents and references .

Chemical Biology and Target Identification

Researchers continue to investigate the precise molecular targets affected by this compound. Understanding its interactions with cellular proteins and pathways could reveal additional therapeutic applications.

Safety and Hazards

properties

IUPAC Name |

4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYODINKLTLGRTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Br)C=C(N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10739511 |

Source

|

| Record name | 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260879-70-6 |

Source

|

| Record name | 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester](/img/structure/B572081.png)

![5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B572089.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572094.png)